PDE9A Inhibitory Potency: Class-Level Projection from Patent US9617269 Series
The target compound is not explicitly described in patent US9617269; however, its core scaffold—N5-substituted pyrazolo[3,4-d]pyrimidin-5(4H)-one with an N1-aryl group—is the foundational chemotype of this PDE9 inhibitor patent. Within this patent, the most active compound WYQ-91 (N1-cyclopentyl, N5-4-methoxyphenylacetamide) achieved PDE9A IC50 values of 5.5–6 nM [1]. A less potent analog WYQ-1 (N1-isopropyl, N5-4-chlorobenzyl) showed an IC50 of 19 nM [2]. The target compound's p-tolyl N1-substituent and 4-butoxybenzamide N5-substituent represent unexplored vectors within this SAR landscape. Until experimentally determined, its PDE9A potency can only be inferred to fall within the nanomolar range typical of this class.
| Evidence Dimension | PDE9A2 catalytic domain inhibition (IC50, nM) |
|---|---|
| Target Compound Data | Not experimentally determined |
| Comparator Or Baseline | WYQ-91 (CHEMBL3360414): 5.5–6 nM; WYQ-1 (BDBM317050): 19 nM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Inhibition of PDE9A2 catalytic domain using [3H]-cGMP/[3H]-cAMP substrate, 15 min incubation, liquid scintillation counting [1] |
Why This Matters
Establishes the PDE9A inhibitory potential of the scaffold family, providing a rationale for procuring this specific analog for SAR exploration, but confirmation requires de novo testing.
- [1] BindingDB Entry BDBM50034639 (CHEMBL3360414 / US9617269, Compound WYQ-91). PDE9A IC50: 5.5–6 nM. View Source
- [2] BindingDB Entry BDBM317050 (US9617269, Compound WYQ-1). PDE9A IC50: 19 nM. View Source
